molecular formula C26H36N2O3 B1613039 (R)-devapamil CAS No. 93468-88-3

(R)-devapamil

Katalognummer: B1613039
CAS-Nummer: 93468-88-3
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: VMVKIDPOEOLUFS-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Devapamil is a phenylalkylamine (PAA) class L-type calcium channel (LTCC) blocker, structurally related to verapamil. It exerts its pharmacological effects by binding to the intracellular pore region of LTCCs, inhibiting Ca²⁺ influx during depolarization. This compound exhibits stereoselectivity, with its (R)-enantiomer demonstrating distinct binding kinetics and functional effects compared to the (S)-enantiomer . Its primary therapeutic applications include antiarrhythmic and multidrug resistance (MDR) reversal in cancer therapy .

Eigenschaften

CAS-Nummer

93468-88-3

Molekularformel

C26H36N2O3

Molekulargewicht

424.6 g/mol

IUPAC-Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1

InChI-Schlüssel

VMVKIDPOEOLUFS-AREMUKBSSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Isomerische SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Kanonische SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

(R)-Devapamil features two aromatic rings with methoxy substituents linked by an alkylamine chain, enhancing its flexibility and potency. The structural configuration allows for effective interaction with calcium channels, contributing to its inhibitory effects .

Chemistry

  • Model Compound : this compound serves as a reference compound in studies of calcium channel blockers, facilitating insights into their interactions and mechanisms.
  • Structural Studies : It has been used to develop models explaining the binding dynamics of phenylalkylamines (PAAs) to LTCCs .

Biology

  • Cellular Studies : Research utilizing this compound investigates the role of calcium channels in various cellular processes. For instance, it has been shown to affect glutathione levels and lipid oxidation in animal models, indicating potential applications in stress-related conditions .
  • Mechanistic Insights : Studies have explored how mutations in LTCCs alter the binding affinity of this compound, providing insights into the molecular mechanisms governing drug action .

Medicine

  • Cardiovascular Therapeutics : Preclinical studies have evaluated this compound for its potential therapeutic effects on hypertension and arrhythmias. Its ability to induce use-dependent block makes it a candidate for treating conditions characterized by abnormal calcium channel activity .
  • Pain Management : There is emerging interest in utilizing voltage-gated calcium channel inhibitors like this compound for chronic pain management due to their modulatory effects on calcium influx in pain pathways .

Pharmaceutical Industry

  • Drug Development : As a reference compound, this compound aids in the development of new calcium channel blockers. Its structural characteristics and pharmacodynamics inform the design of novel therapeutics targeting similar pathways .

Case Studies and Research Findings

StudyFocusFindings
Hockerman et al. (1995)Binding dynamicsIdentified key residues affecting this compound's binding affinity in LTCCs; highlighted differences between this compound and verapamil .
Johnson et al. (1996)State-dependenceDemonstrated that this compound has significantly higher affinity for depolarized channels compared to resting states .
PMC2788883Structural modelingDeveloped models explaining the interaction of PAAs with LTCCs; provided insights into structure-activity relationships .
PMC2682278Comparative potencyCompared the efficacy of this compound with other PAAs; found it to be more potent than verapamil under certain conditions .

Analyse Chemischer Reaktionen

Key Reaction Steps

The synthesis involves enantioselective preparation of the chiral nitrile intermediate, followed by resolution and final alkylation :

  • Intermediate Preparation

    • Starting Materials : 3,4-dimethoxyphenylacetonitrile and 3-methoxyphenethyl methylamine.

    • Alkylation : Reaction of the nitrile with 1-bromo-3-chloropropane in dichloromethane using triphenylphosphine (1.64 g, 6.2 mmol) and bromine (1.0 g, 6.2 mmol) at 0°C for 2 hours .

    • Work-Up : Quenching with water, extraction with methyl tert-butyl ether (MTBE), drying with MgSO₄, and solvent removal under reduced pressure (yield: 1.468 g crude product) .

  • Chiral Resolution

    • Resolution Agent : Di-o-toluyltartaric acid (D-TTA) for enantiomeric separation .

    • Conditions : Recrystallization in methanol at reflux, followed by cooling and seeding with D-TTA.

    • Outcome : Four crystallization crops yielded 99.4% enantiomeric excess (ee) for the (S)-enantiomer, with the (R)-enantiomer retained in the mother liquor .

  • Final Alkylation

    • Reagents : Resolved nitrile intermediate reacted with isopropyl bromide under basic conditions.

    • Yield : 71% after purification .

Design of Experiments (DoE)

Critical factors for optimizing the alkylation step include :

FactorOptimal ValueEffect on Yield
Temperature0°C+25%
NaOH Concentration48%+18%
Solvent Volume6 mL dichloromethane+12%
  • Key Finding : Excess NaOH (>48%) led to hydrolysis side reactions, reducing yield by 30% .

Key Functional Groups

  • Nitrile Group (-CN) : Participates in polar interactions during resolution and stabilizes the intermediate via electrostatic forces .

  • Methoxy Substituents : Electron-donating groups enhance aromatic ring stability during alkylation .

  • Isopropyl Chain : Increases steric bulk, influencing reaction kinetics and enantioselectivity .

Stereochemical Influence

  • The (R)-enantiomer exhibits slower clearance due to reduced affinity for metabolic enzymes compared to the (S)-enantiomer .

  • Binding Interactions :

    • The nitrile group forms a dipole interaction with Ca²⁺ ions in the channel pore (d=6.2 A˚d = 6.2\ \text{Å}) .

    • Methoxy groups on ring B hydrogen-bond with tyrosine residues (Y 4i11) in the calcium channel .

Table 1: Resolution of (R)-Devapamil Intermediate

CropMass (g)Yield (%)Enantiomeric Excess (ee)
10.627199.0
20.601499.0
30.401097.0
40.204.599.4

Table 2: Kinetic Parameters for Alkylation

ParameterValue
Rate Constant (k)1.2×103 s11.2 \times 10^{-3}\ \text{s}^{-1}
Activation Energy45.6 kJ/mol45.6\ \text{kJ/mol}
Half-Life (t₁/₂)9.8 minutes

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

(R)-Devapamil shares structural homology with other PAAs, including (R)-verapamil and gallopamil , but differs in substituents (e.g., methoxy groups) and stereochemical configuration. Key comparisons are outlined below:

Parameter This compound (R)-Verapamil Gallopamil
Methoxy Groups Three (positions 3, 4, 5) Two (positions 3, 4) Two (positions 3, 4)
Binding Affinity (IC₅₀) 0.5–1.0 nM (wild-type LTCCs) 1.2–2.5 nM (wild-type LTCCs) >10 nM (wild-type LTCCs)
Dissociation Rate (k₋₁) 0.019 min⁻¹ (T1066Y mutant) 0.273 min⁻¹ (wild-type) N/A
MDR Reversal Efficacy Partial (EC₅₀ ~50 nM) Partial (EC₅₀ ~20 nM) Inactive
Enantioselectivity Higher affinity for (R)-form Higher affinity for (R)-form Minimal stereoselectivity

Data derived from

Mutation-Specific Effects

The T1066Y mutation in transmembrane segment IIIS5 of Cav1.2 LTCCs differentially affects PAA binding:

  • This compound : Mutation increases binding affinity (KD reduced by 2-fold) and slows dissociation (k₋₁ reduced 5–10×), stabilizing the drug-channel complex .
  • (R)-Verapamil : Similar affinity enhancement (~2-fold) observed, but gallopamil remains unaffected, suggesting methoxy group composition modulates mutation sensitivity .
  • Dihydropyridines (DHPs) : T1066Y eliminates DHP binding, highlighting divergent allosteric pathways for PAAs vs. DHPs .

State-Dependent Binding

This compound exhibits voltage-dependent interactions :

  • In polarized cells (resting state), it shows minimal allosteric modulation of DHP binding.
  • In depolarized cells (inactivated state), it reduces DHP affinity by 40–75% via noncompetitive inhibition, unlike (S)-devapamil, which shows stronger inhibition .

Multidrug Resistance (MDR) Reversal

This compound partially reverses MDR in cancer cells (EC₅₀ ~50 nM), but is less potent than analogs like D792 (EC₅₀ ~4.5 nM). Unlike (R)-verapamil, this compound’s MDR reversal is independent of calcium antagonism , suggesting distinct interactions with P-glycoprotein (Pgp) .

Mechanistic Insights from Structural Models

Binding Site Interactions

  • Methoxy Groups : Form hydrogen bonds with Tyr³i¹⁰, Tyr³o¹⁴, and Tyr⁴i¹¹ residues in the LTCC pore .
  • Nitrile Group : Coordinates with Ca²⁺ ions in the selectivity filter, enhancing binding stability .
  • Ammonium Group : Positioned at the P-helix focus, facilitating pore occlusion .

Enantiomer-Specific Activity

The (R)-enantiomer orients its isopropyl group away from the pore , reducing steric hindrance and enabling faster association compared to the (S)-form . This explains its higher potency in blocking LTCCs.

Clinical and Pharmacological Implications

  • Cardiovascular Use : this compound’s slow dissociation kinetics make it suitable for prolonged channel block, but its partial MDR reversal limits oncology applications compared to D792 .
  • Toxicity Profile : (R)-enantiomers of PAAs generally exhibit lower in vivo toxicity than racemic mixtures, a critical advantage for chronic use .

Vorbereitungsmethoden

Synthetic Route and Key Intermediates

The synthesis begins with chiral nitriles of the general formula $$ R-CH(Ar)-CN $$, where $$ Ar $$ represents the 3,4-dimethoxyphenyl group characteristic of verapamil analogues. The process involves:

  • Formation of chiral nitrile intermediates : These are prepared by reacting appropriately substituted aromatic compounds with reagents such as methylamine and alkyl halides under reflux conditions.
  • Resolution of racemic mixtures : The racemic nitrile intermediates are resolved into single enantiomers using chiral acids or derivatives, such as di-o,o'-toluyltartaric acid, lithocholic acid, or (R)-methoxy-2-(trifluoromethyl)phenylacetic acid. This step is crucial for isolating the (R)-enantiomer with high purity.
  • Conversion to (R)-devapamil : Following resolution, the pure enantiomer is converted to this compound via standard chemical steps including substitution and purification.

Detailed Preparation Procedure

A representative preparation method documented in patent US5910601A and EP0721448A1 includes the following steps:

  • Step 1: Halogenation and substitution

    • Triphenylphosphine is added to 2-(3,4-dimethoxyphenyl)-1-ethanol in dichloromethane at 0°C.
    • Bromine is added dropwise, and the reaction is quenched after 2 hours.
    • The product is extracted, dried, and purified by column chromatography, yielding a brominated intermediate with approximately 82% yield.
  • Step 2: Nucleophilic substitution

    • The brominated intermediate is reacted with methylamine in ethanol at 100°C for over 3 days.
    • After removal of volatiles, the residue is extracted with diethyl ether and washed.
    • Acid-base extractions are performed to isolate the amine product.
  • Step 3: Resolution of racemic amine

    • The racemic amine is reacted with a chiral acid derivative (e.g., di-o,o'-toluyltartaric acid) to form diastereomeric salts.
    • These salts are separated by recrystallization, often involving multiple crops to maximize yield and purity.
    • The (R)-enantiomer is isolated with enantiomeric excess values typically exceeding 97%, sometimes reaching 99.4% ee.
  • Step 4: Final conversion and purification

    • The resolved amine salt is basified and extracted.
    • The free base is purified by recrystallization or chromatography to obtain this compound in essentially pure form.

Work-Up and Purification

  • Organic extracts are dried over magnesium sulfate (MgSO4).
  • Concentration under reduced pressure (rotary evaporation) is used to isolate intermediates.
  • Recrystallization from methanol or other solvents is employed to enhance enantiomeric purity.
  • Acid-base extraction steps help remove impurities and separate free base from salts.

Yields and Enantiomeric Purity

Step Yield (%) Enantiomeric Excess (ee %) Notes
Bromination and substitution 82 - Purified by column chromatography
Nucleophilic substitution 71 - Extraction and acid-base work-up
Resolution (first crop) 14 99 Recrystallization with chiral acid
Resolution (second crop) 10 97 Further recrystallization
Resolution (third crop) 4.5 99.4 Final purification step
Overall this compound ~70-75 >97 High purity suitable for use

Analytical and Research Findings

  • The use of chiral acids for resolution is a well-established method, providing high enantiomeric purity.
  • The (R)-enantiomer exhibits distinct pharmacological properties, including sodium channel activity and higher bioavailability compared to the (S)-enantiomer.
  • The process allows for scalable preparation suitable for pharmaceutical research and potential clinical applications.
  • The reaction conditions (temperature, solvent, reaction time) and choice of chiral resolving agent critically influence yield and purity.

Summary of Key Chemical Reagents and Conditions

Reagent/Condition Role Typical Parameters
Triphenylphosphine + Bromine Halogenation of alcohol 0°C, 2 hours
Methylamine (33% in ethanol) Nucleophilic substitution 100°C, 3+ days
Di-o,o'-toluyltartaric acid Chiral resolving agent Recrystallization at room temp
MgSO4 Drying agent Post-extraction
NaOH (48%) Basification of aqueous phase 0°C
Solvents (Dichloromethane, MTBE, Diethyl ether, Methanol) Extraction and recrystallization Various, depending on step

Q & A

Q. What molecular targets are primarily associated with (R)-devapamil in cardiovascular pharmacology?

this compound is a phenylalkylamine derivative that selectively blocks L-type and T-type voltage-gated calcium channels (VGCCs). Its enantioselective binding affinity is critical for modulating calcium influx in cardiac and vascular tissues. Researchers should employ radioligand displacement assays (e.g., using tritiated devapamil or isradipine) to quantify binding kinetics, with attention to stereochemistry. For example, this compound exhibits an IC50 of 8.65 nM for L-type channels, compared to 35.5 nM for its (+)-enantiomer, highlighting stereochemical specificity .

Q. How should researchers design experiments to validate this compound's enantiomer-specific effects?

Experimental designs must include:

  • Control groups : Use both enantiomers ((R)- and (+)-devapamil) and racemic mixtures.
  • Binding assays : Compare IC50 values via competitive displacement of labeled ligands (e.g., [3H]-devapamil) in heterologous expression systems (e.g., HEK293 cells expressing Cav3.2 channels) .
  • Functional studies : Measure calcium current inhibition in patch-clamp electrophysiology, ensuring isoform-specific channel expression (e.g., Cav1.2 for L-type, Cav3.2 for T-type) .

Q. What statistical considerations are critical when reporting this compound’s binding kinetics?

  • Report means ± standard deviations (SD) or standard errors (SEM) with n ≥ 3 independent replicates.
  • Justify significant figures (e.g., IC50 = 8.65 ± 0.22 nM reflects instrument precision).
  • Avoid using "significant" without specifying statistical tests (e.g., ANOVA with post-hoc Tukey) and p-values (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across channel isoforms?

Discrepancies often arise from differences in:

  • Channel isoforms : Cav1.2 (L-type) vs. Cav3.2 (T-type) binding domains.
  • Experimental conditions : Buffer composition (e.g., divalent cation concentrations) and temperature.
  • Data normalization : Use internal controls (e.g., Bay K8644 for L-type agonist effects) to standardize inhibition curves . Advanced methods include:
  • Chimeric channel constructs to isolate IVS6 segment residues critical for phenylalkylamine binding .
  • Kinetic modeling to differentiate association/dissociation rates (kon, koff) from equilibrium IC50 values .

Q. What methodologies are recommended to assess this compound’s off-target effects in complex biological systems?

  • High-throughput screening : Profile this compound against panels of ion channels (e.g., hERG, Nav1.5) to assess selectivity.
  • Transcriptomics/proteomics : Identify downstream gene/protein expression changes using RNA-seq or mass spectrometry.
  • In silico docking : Map interaction sites using homology models of calcium channels (e.g., AlphaFold-predicted Cav3.2 structures) .

Q. How should researchers address ethical and reproducibility challenges in preclinical this compound studies?

  • Data transparency : Share raw electrophysiology traces and binding curves via repositories (e.g., Zenodo), adhering to FAIR principles.
  • Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and comply with institutional review boards (IRBs) for animal/human tissue use .
  • Replication protocols : Publish step-by-step methods, including batch numbers for critical reagents (e.g., this compound synthesis details) .

Data Analysis and Interpretation

Q. What analytical frameworks are suitable for comparing this compound’s efficacy across species?

  • Cross-species IC50 normalization : Adjust for differences in channel expression levels (e.g., qPCR quantification of Cav1.2 mRNA).
  • Hill coefficient analysis : Evaluate cooperativity (nH ≈ 1 suggests single-site binding; nH < 1 indicates negative cooperativity) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How can conflicting results between in vitro and in vivo models of this compound activity be reconciled?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations of this compound via LC-MS/MS to confirm target engagement.
  • Tissue-specific metabolism : Assess hepatic/renal clearance pathways that may reduce bioavailability.
  • Computational modeling : Integrate in vitro binding data with physiologically based pharmacokinetic (PBPK) models .

Experimental Design and Validation

Q. What criteria define a robust dose-response study for this compound in hypertension models?

  • Dose range : Span 0.1× to 10× IC50 (e.g., 1–100 nM for L-type channels).
  • Endpoint selection : Include functional (e.g., blood pressure reduction) and molecular (e.g., Cav1.2 phosphorylation) outcomes.
  • Blinding : Randomize treatment groups and use blinded data analysis to minimize bias .

Q. How can researchers optimize assays for this compound’s stereoselective effects?

  • Chiral separation : Validate enantiomer purity via HPLC with chiral columns (e.g., CHIRALPAK® IA).
  • Temperature control : Conduct binding assays at 37°C to mimic physiological conditions.
  • Negative controls : Include inactive enantiomers (e.g., (+)-gallopamil) to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.